benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride
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Overview
Description
Benzyl N-[3-(methylamino)propyl]carbamate, hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. It is a derivative of carbamic acid and is known for its various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(methylamino)propyl]carbamate, hydrochloride typically involves the reaction of benzyl chloroformate with N-methyl-1,3-propanediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(methylamino)propyl]carbamate, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and amines.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl N-[3-(methylamino)propyl]carbamate, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-[3-(methylamino)propyl]carbamate, hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methylbenzylamine
- Benzyl isocyanate
- DL-Alpha-Methylbenzylamine
- Benzyl chloride
- Phenoxybenzamine hydrochloride
Uniqueness
Benzyl N-[3-(methylamino)propyl]carbamate, hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of a benzyl group and a carbamate moiety provides distinct reactivity and functionality compared to other similar compounds .
Properties
Molecular Formula |
C12H19ClN2O2 |
---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
benzyl 2-amino-4-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-14-8-7-11(13)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,14H,7-9,13H2,1H3;1H |
InChI Key |
PANFEPQMFZBNSO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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